molecular formula C14H15N3O B10980069 N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B10980069
M. Wt: 241.29 g/mol
InChI Key: LMIKKINYOFCAAV-UHFFFAOYSA-N
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Description

N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with a prop-2-yn-1-yl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, phenyl isothiocyanate, and various electrophiles. Reaction conditions often involve the use of light, controlled temperatures, and anhydrous solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives and formamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving energy transfer and single electron transfer, leading to the generation of reactive oxygen species . These interactions result in various biological activities, including inhibition of enzyme activity and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is unique due to its specific benzimidazole structure and the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-[1-(1-prop-2-ynylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C14H15N3O/c1-4-9-17-13-8-6-5-7-12(13)16-14(17)10(2)15-11(3)18/h1,5-8,10H,9H2,2-3H3,(H,15,18)

InChI Key

LMIKKINYOFCAAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC#C)NC(=O)C

Origin of Product

United States

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